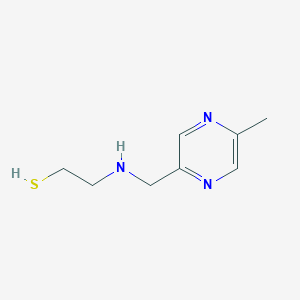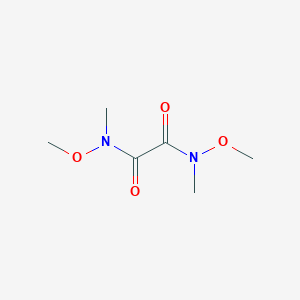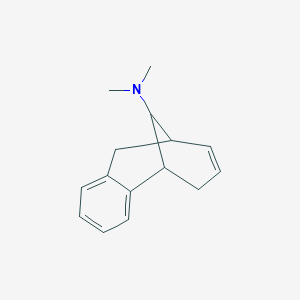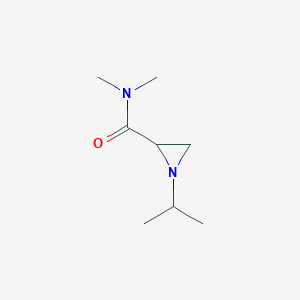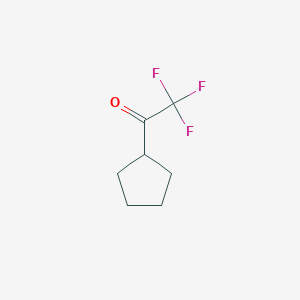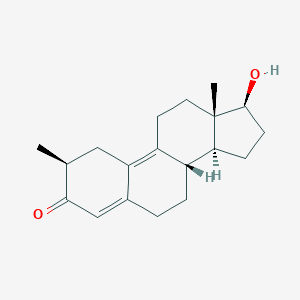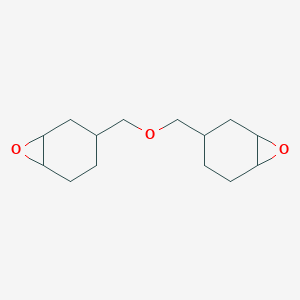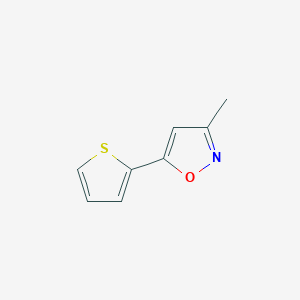![molecular formula C28H18O2 B034698 [4,4'-Biphenanthrene]-3,3'-diol CAS No. 100780-04-9](/img/structure/B34698.png)
[4,4'-Biphenanthrene]-3,3'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4'-Biphenanthrene]-3,3'-diol (BPAD) is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. BPAD is a highly stable and rigid molecule that possesses unique electronic and optical properties, making it an attractive candidate for a range of applications.
Wirkmechanismus
The mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent is not fully understood. However, it has been suggested that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which triggers a cascade of events that ultimately leads to cell death.
Biochemische Und Physiologische Effekte
[4,4'-Biphenanthrene]-3,3'-diol has been shown to have several biochemical and physiological effects. In vitro studies have shown that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells, while having minimal effects on normal cells. [4,4'-Biphenanthrene]-3,3'-diol has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its stability and rigidity. [4,4'-Biphenanthrene]-3,3'-diol is a highly stable molecule that is resistant to degradation, making it an ideal candidate for long-term studies. Additionally, [4,4'-Biphenanthrene]-3,3'-diol has unique electronic and optical properties that make it a useful tool for studying the properties of materials.
However, one limitation of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, [4,4'-Biphenanthrene]-3,3'-diol is a relatively expensive compound, which can limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of [4,4'-Biphenanthrene]-3,3'-diol. One potential direction is the development of novel materials based on [4,4'-Biphenanthrene]-3,3'-diol for use in electronic and optoelectronic devices. Another direction is the study of [4,4'-Biphenanthrene]-3,3'-diol as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent and to develop more effective treatment strategies.
Conclusion
In conclusion, [4,4'-Biphenanthrene]-3,3'-diol ([4,4'-Biphenanthrene]-3,3'-diol) is a highly stable and rigid molecule that has potential applications in various fields, including material science, environmental remediation, and biomedical research. [4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, with the McMurry coupling method being the most commonly used. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol and to develop more effective treatment strategies.
Synthesemethoden
[4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, including Suzuki coupling, Stille coupling, and McMurry coupling. Among these methods, the McMurry coupling method is the most commonly used for [4,4'-Biphenanthrene]-3,3'-diol synthesis. This method involves the reaction of two equivalents of 4-bromo-1,1'-biphenyl with sodium in the presence of titanium tetrachloride and zinc. The resulting product is then oxidized using potassium permanganate to yield [4,4'-Biphenanthrene]-3,3'-diol.
Wissenschaftliche Forschungsanwendungen
[4,4'-Biphenanthrene]-3,3'-diol has been extensively studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. In material science, [4,4'-Biphenanthrene]-3,3'-diol has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in the development of organic light-emitting diodes, field-effect transistors, and solar cells.
In environmental remediation, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its ability to remove pollutants from contaminated soil and water. [4,4'-Biphenanthrene]-3,3'-diol has been shown to effectively adsorb polycyclic aromatic hydrocarbons (PAHs), which are a class of pollutants commonly found in contaminated sites.
In biomedical research, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its potential as an anticancer agent. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
100780-04-9 |
|---|---|
Produktname |
[4,4'-Biphenanthrene]-3,3'-diol |
Molekularformel |
C28H18O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol |
InChI |
InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H |
InChI-Schlüssel |
NBWRXHUVCCXVBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
Synonyme |
4,4-Biphenanthrene-3,3-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
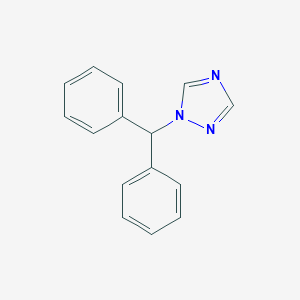
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
